molecular formula C12H14BrFO2 B8695825 2-(4-Bromo-3-fluoro-2-methylphenoxy)tetrahydropyran

2-(4-Bromo-3-fluoro-2-methylphenoxy)tetrahydropyran

Cat. No.: B8695825
M. Wt: 289.14 g/mol
InChI Key: FSUDJWLFFXKJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-3-fluoro-2-methylphenoxy)tetrahydropyran is a useful research compound. Its molecular formula is C12H14BrFO2 and its molecular weight is 289.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14BrFO2

Molecular Weight

289.14 g/mol

IUPAC Name

2-(4-bromo-3-fluoro-2-methylphenoxy)oxane

InChI

InChI=1S/C12H14BrFO2/c1-8-10(6-5-9(13)12(8)14)16-11-4-2-3-7-15-11/h5-6,11H,2-4,7H2,1H3

InChI Key

FSUDJWLFFXKJCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)Br)OC2CCCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran (1200 mg, 4.4 mmol) was dissolved in tetrahydrofuran (22 mL, 0.2M) under nitrogen and cooled to −78° C. To this was added (600 mg, 5.6 mmol) lithium diisopropylamide in solution dropwise over 5 minutes. The reaction mixture was stirred for 1 h at −78° C. Methyl iodide (948 mg, 6.5 mmol) was then added dropwise. The reaction was stirred at −78° C. for 30 min and allowed to warm to RT overnight. The mixture was quenched with water and 10 mL of saturated aqueous ammonium chloride solution. The reaction was extracted with diethyl ether (3×). The organic layer was dried over sodium sulfate, filtered and evaporated to yield 1.17 g (93%) of a light yellow mix of solid and oil. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.57-1.78 (m, 3H) 1.85-1.93 (m, 2H) 1.95-2.08 (m, 1H) 2.21 (d, J=2.34 Hz, 3H) 3.61 (m, J=11.27, 3.98, 3.98, 1.46 Hz, 1H) 3.78-3.88 (m, 1H) 5.41 (t, J=3.12 Hz, 1H) 6.81 (dd, J=8.98, 1.37 Hz, 1H) 7.27 (d, J=16.98 Hz, 1H)
Quantity
1200 mg
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two
Quantity
948 mg
Type
reactant
Reaction Step Three

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